Terbium oxalate
CAS No.: 996-33-8
Cat. No.: VC16211417
Molecular Formula: C6H6O12Tb2
Molecular Weight: 587.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 996-33-8 |
|---|---|
| Molecular Formula | C6H6O12Tb2 |
| Molecular Weight | 587.95 g/mol |
| IUPAC Name | oxalic acid;terbium |
| Standard InChI | InChI=1S/3C2H2O4.2Tb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |
| Standard InChI Key | ITKUPIBEFPKJME-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Tb].[Tb] |
Introduction
Chemical Identity and Basic Properties
Terbium oxalate exists predominantly as terbium(III) oxalate decahydrate, with the linear formula and a molecular weight of 762.05 g/mol . The compound typically appears as a white crystalline powder, exhibiting stability under ambient conditions but susceptible to decomposition at elevated temperatures. Its solubility profile varies with pH and solvent composition, though aqueous solubility is moderate due to the strong coordination between and oxalate ligands .
Table 1: Fundamental Properties of Terbium(III) Oxalate Decahydrate
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 24670-06-02 | |
| Molecular Formula | ||
| Appearance | White powder | |
| Purity | ≥99.9% (elemental analysis) | |
| Thermal Stability | Up to 623 K (decomposition observed) |
Synthetic Methodologies and Structural Diversity
Hydrothermal Synthesis of Terbium Oxalatophosphonate
A 2D terbium oxalatophosphonate, [\text{Tb}_2(\text{H}_3\text{L})(\text{C}_2\text{O}_4)_3(\text{H}_2\text{O})_4] \cdot 2\text{H}_2\text{O (where = (4-carboxypiperidyl)-N-methylenephosphonic acid), was synthesized via hydrothermal reaction at 120°C for 72 hours . The protocol involved:
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(0.5 mmol)
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(1.5 mmol)
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(2 mmol)
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NaOH (2.5 mmol)
Yielding 65.3% of block crystals, this method produced a monoclinic () structure with nine-coordinate ions bonded to oxalate oxygen atoms ( bonds: 2.260–2.616 Å) and phosphonate ligands .
Mixed-Ligand 3D Coordination Polymers
A terbium-formate-oxalate polymer () crystallizes in the orthorhombic space group, featuring a 12-connected fcu topology . The asymmetric unit contains:
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One ion (nine-coordinate, tricapped trigonal prism)
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One ligand (-bridging mode)
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Half a ligand (-chelating-bridging mode)
Table 2: Comparative Structural Features of Terbium Oxalate Systems
Luminescent Properties and Sensing Applications
Photoluminescence and Quenching Mechanisms
The oxalatophosphonate derivative exhibits intense green emission ( = 545 nm) under UV excitation (254 nm), attributed to () transitions of . Luminescence quenching occurs upon exposure to:
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( = 1.24 × 10 M)
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( = 1.07 × 10 M)
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Tryptophan ( = 6.32 × 10 M)
Quenching mechanisms involve competitive absorption between the analyte and terbium complex, as evidenced by overlapping UV-vis spectra .
Recyclability and Detection Limits
The material demonstrates >95% emission recovery after five cycles of analyte exposure, with detection limits of:
| Analyte | Detection Limit (μM) |
|---|---|
| 0.48 | |
| 0.53 | |
| Tryptophan | 1.12 |
Biomineralization and Rare Earth Recovery
Microbial Enrichment Strategies
Bacillus sp. DW015 and Sporosarcina pasteurii synergistically enhance recovery through:
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Biosorption: Pseudo-second-order kinetics () with DW015 cells
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Biomineralization: Urease-driven calcite precipitation embedding
Table 3: Performance of Microbial Tb(III) Enrichment Systems
| System | Enrichment Efficiency | Mechanism |
|---|---|---|
| DW015 alone | 35.6% (2 h) | Adsorption-dominated |
| S. pasteurii alone | 59.7% (2 h) | Mineralization-dominated |
| DW015:S. pasteurii (19:1) | 78.2% (2 h) | Synergistic adsorption-mineralization |
Stability and Environmental Considerations
pH and Aqueous Stability
The oxalatophosphonate framework maintains structural integrity across pH 2–12 for >48 hours, with <5% luminescence intensity loss . In contrast, the formate-oxalate polymer decomposes above 623 K, releasing and forming residues .
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